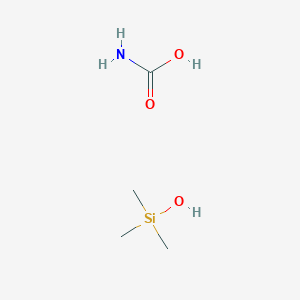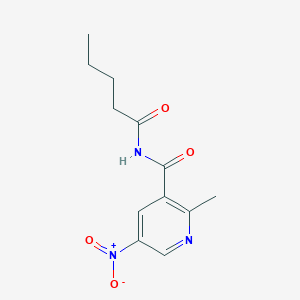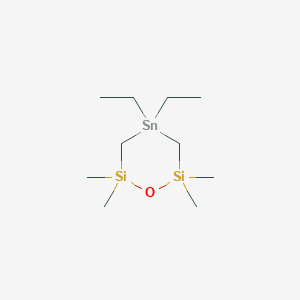
Carbamic acid--trimethylsilanol (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid–trimethylsilanol (1/1) typically involves the reaction of carbamic acid with trimethylsilanol. One common method is to react ammonia (NH₃) with carbon dioxide (CO₂) to form carbamic acid, which is then reacted with trimethylsilanol under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition of the carbamic acid .
Industrial Production Methods
Industrial production of carbamic acid–trimethylsilanol (1/1) may involve the use of specialized reactors and catalysts to optimize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form. Specific details on industrial production methods are proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid–trimethylsilanol (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into simpler forms or derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions involving carbamic acid–trimethylsilanol (1/1) include oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents such as sodium borohydride (NaBH₄). Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from reactions involving carbamic acid–trimethylsilanol (1/1) depend on the specific reaction and conditions. For example, oxidation may yield carbonyl compounds, while reduction can produce amines or other derivatives .
Wissenschaftliche Forschungsanwendungen
Carbamic acid–trimethylsilanol (1/1) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of carbamic acid–trimethylsilanol (1/1) involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. It may also interact with enzymes and other proteins, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbamic Acid: A simpler form of the compound with the formula H₂NCOOH.
Trimethylsilanol: An organosilicon compound with the formula (CH₃)₃SiOH.
Carbamates: A class of compounds derived from carbamic acid, with the general formula R₂NC(O)OR.
Uniqueness
Carbamic acid–trimethylsilanol (1/1) is unique due to its combination of carbamic acid and trimethylsilanol properties.
Eigenschaften
CAS-Nummer |
58078-34-5 |
|---|---|
Molekularformel |
C4H13NO3Si |
Molekulargewicht |
151.24 g/mol |
IUPAC-Name |
carbamic acid;hydroxy(trimethyl)silane |
InChI |
InChI=1S/C3H10OSi.CH3NO2/c1-5(2,3)4;2-1(3)4/h4H,1-3H3;2H2,(H,3,4) |
InChI-Schlüssel |
OAKRBUFGGPEPNX-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)O.C(=O)(N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(2,4-Dichlorophenyl)nonyl]-1H-imidazole](/img/structure/B14611783.png)

![2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}benzoic acid](/img/structure/B14611805.png)




![Phenol, 4-[(2-hydroxy-5-nitrophenyl)methyl]-2-methyl-6-nitro-](/img/structure/B14611843.png)




![2-hydroxy-4,4-dimethyl-1-[methyl(prop-2-ynyl)amino]-1-phenylpentan-3-one;oxalic acid](/img/structure/B14611861.png)

